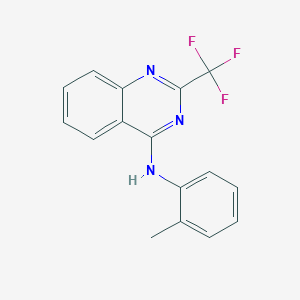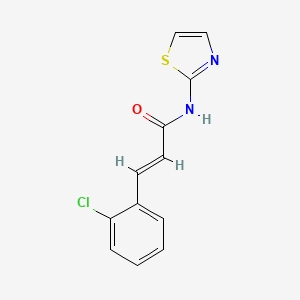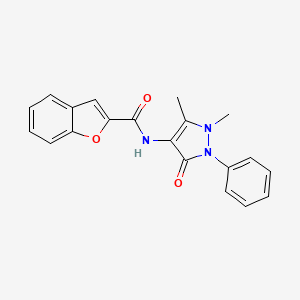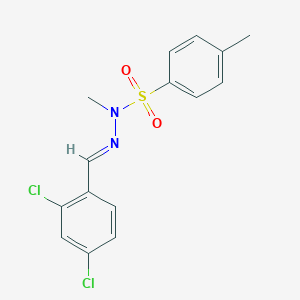![molecular formula C20H23N3O3 B5522422 1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B5522422.png)
1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(1-methyl-1H-pyrazol-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound incorporates structural elements such as benzofuran, pyrazole, and piperidine, suggesting a multifaceted synthesis route and potential for varied chemical reactivity. The integration of these motifs is indicative of a molecule with potentially unique physical and chemical properties, which could be leveraged in various applications, excluding drug use and related biological activities.
Synthesis Analysis
The synthesis of compounds related to "1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(1-methyl-1H-pyrazol-3-yl)piperidine" often involves complex organic reactions. For instance, a related compound, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine, was synthesized through ring opening followed by ring closure reactions, highlighting the intricate steps typically required in synthesizing such molecules (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of compounds within this category is often elucidated using spectral analysis and theoretical calculations. For the aforementioned compound, spectral data combined with DFT level of theory calculations were used to establish the chemical structure, demonstrating the comprehensive analytical methods required to accurately describe such molecules (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
These compounds are expected to exhibit a range of chemical reactions, especially those involving nucleophilic attack, due to the presence of reactive carbonyl groups and other electrophilic sites. For example, the reactivity descriptors supported the high reactivity of certain carbon atoms for nucleophilic attack in related compounds, suggesting similar potential reactions for the compound (Halim & Ibrahim, 2022).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are critical for understanding the practical applications of a compound. While specific data on "1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(1-methyl-1H-pyrazol-3-yl)piperidine" is not provided, related studies indicate the importance of thermodynamic parameters and hyperpolarizability in determining the stability and potential use of such compounds (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, potential for forming derivatives, and interactions with other molecules, are vital for the compound's application in synthesis and material science. The local reactivity descriptors and theoretical electronic absorption spectra, for example, provide insights into the chemical behavior of similar compounds (Halim & Ibrahim, 2022).
Aplicaciones Científicas De Investigación
Synthesis and Receptor Affinity
Novel Spiropiperidines as Highly Potent and Subtype Selective σ-Receptor Ligands
- Research has led to the preparation of spiropiperidines with significant affinity for σ1 and σ2 receptors, indicating potential for neurological studies and therapeutic applications. These compounds, including variations with methoxy groups and benzyl residues, demonstrate high σ1-receptor affinity, providing a basis for further development of σ-receptor ligands with potential clinical applications (Maier & Wünsch, 2002).
Quantum Studies and Thermodynamic Properties
Synthesis, Spectral Analysis, Quantum Studies, NLO, and Thermodynamic Properties
- A novel compound was synthesized and characterized, showing high reactivity and stability, with theoretical and experimental analyses including NBO analysis and thermodynamic properties. This research highlights the compound's potential for various scientific applications, including materials science and pharmaceuticals (Halim & Ibrahim, 2022).
Antimicrobial and Inhibitory Activities
Novel Bis(pyrazole-benzofuran) Hybrids Possessing Piperazine Linker
- This study introduced compounds with significant antibacterial efficacy and biofilm inhibition activities, illustrating their potential as antimicrobial agents. The research emphasizes the synthesis of compounds with a piperazine linker, demonstrating their importance in developing new antibacterial drugs (Mekky & Sanad, 2020).
Molecular Interaction and Pharmacological Properties
Molecular Interaction of Antagonist with CB1 Cannabinoid Receptor
- Investigation into the structural and functional properties of compounds targeting the CB1 receptor offers insights into drug design and receptor interaction. This research provides a basis for understanding the mechanism of action of potential therapeutic agents (Shim et al., 2002).
Propiedades
IUPAC Name |
(6-methoxy-3-methyl-1-benzofuran-2-yl)-[2-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-13-15-8-7-14(25-3)12-18(15)26-19(13)20(24)23-10-5-4-6-17(23)16-9-11-22(2)21-16/h7-9,11-12,17H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQJWVVQSSHALC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3CCCCC3C4=NN(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5522353.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-cyclopentylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522356.png)
![2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5522367.png)


![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B5522387.png)
![2-ethyl-9-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5522398.png)


![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-cyclopropylethanone](/img/structure/B5522409.png)
![5-(2-chlorophenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-furamide](/img/structure/B5522415.png)
![9-methyl-4-oxo-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde semicarbazone](/img/structure/B5522431.png)
